An In-depth Technical Guide to 3-Nitro-1H-pyrrole-2-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-Nitro-1H-pyrrole-2-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Nitro-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and explore its potential as a scaffold in drug discovery, drawing upon the known biological activities of related nitropyrrole derivatives.
Introduction: The Significance of the Nitropyrrole Scaffold
Pyrrole is a fundamental five-membered aromatic heterocycle that forms the core of numerous biologically active natural products and synthetic drugs.[1] The introduction of a nitro group (-NO2) to the pyrrole ring significantly alters its electronic properties, influencing its reactivity and biological interactions. Nitropyrrole-containing natural products, though relatively rare, have demonstrated interesting bioactivities, sparking interest within the chemical and pharmaceutical communities.[1] 3-Nitro-1H-pyrrole-2-carbaldehyde, featuring both a nitro and an aldehyde functional group, represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-Nitro-1H-pyrrole-2-carbaldehyde is characterized by a pyrrole ring substituted with a nitro group at the 3-position and a carbaldehyde group at the 2-position.
Caption: Chemical structure of 3-Nitro-1H-pyrrole-2-carbaldehyde.
Table 1: Physicochemical Properties of 3-Nitro-1H-pyrrole-2-carbaldehyde
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O₃ | [2] |
| Molecular Weight | 140.10 g/mol | [2] |
| IUPAC Name | 3-nitro-1H-pyrrole-2-carbaldehyde | [2] |
| CAS Number | 36131-51-8 | [2] |
| Predicted XLogP3 | 0.3 | [2] |
Synthesis of 3-Nitro-1H-pyrrole-2-carbaldehyde
A plausible synthetic route to 3-Nitro-1H-pyrrole-2-carbaldehyde involves a two-step process: the nitration of a suitable pyrrole precursor followed by formylation. A common starting material is pyrrole itself, which can be first nitrated to 3-nitropyrrole, followed by a Vilsmeier-Haack formylation.
Caption: Proposed two-step synthesis of 3-Nitro-1H-pyrrole-2-carbaldehyde.
Step 1: Synthesis of 3-Nitropyrrole
Protocol: This protocol is adapted from a method for the synthesis of 3-nitropyrrole.[3][4]
Materials:
-
Pyrrole
-
Sodium nitrite (NaNO₂)
-
Sodium persulfate (Na₂S₂O₈)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask, add pyrrole (1.0 eq), sodium nitrite (3.0 eq), and sodium persulfate (1.0 eq) in tetrahydrofuran.
-
Heat the reaction mixture at 60-120°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 4:1) as the eluent to obtain 3-nitropyrrole.
Causality Behind Experimental Choices:
-
The use of sodium nitrite in the presence of an oxidizing agent like sodium persulfate provides a source of the nitronium ion (NO₂⁺) or a related nitrating species required for the electrophilic nitration of the pyrrole ring.
-
Tetrahydrofuran is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction temperature.
-
Column chromatography is a standard and effective method for purifying the product from unreacted starting materials and byproducts.
Step 2: Vilsmeier-Haack Formylation of 3-Nitropyrrole
Protocol: This is a general procedure for the Vilsmeier-Haack formylation of an electron-rich heterocycle, adapted for 3-nitropyrrole.[5][6][7]
Materials:
-
3-Nitropyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethylene dichloride
-
Sodium acetate trihydrate
-
Saturated aqueous sodium carbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3-5 equivalents) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1-1.5 equivalents) dropwise to the stirred DMF, maintaining the temperature below 20°C.
-
Stir the mixture at 0°C for 30-60 minutes to form the Vilsmeier reagent.
-
Dissolve 3-nitropyrrole (1.0 equivalent) in a minimal amount of anhydrous DCM or ethylene dichloride.
-
Add the 3-nitropyrrole solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 15-30 minutes.
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate trihydrate to hydrolyze the intermediate iminium salt.
-
Reflux the mixture for another 15 minutes.
-
After cooling, extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium carbonate solution, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield 3-Nitro-1H-pyrrole-2-carbaldehyde.
Causality Behind Experimental Choices:
-
The reaction of DMF with POCl₃ generates the electrophilic Vilsmeier reagent (a chloroiminium ion), which is necessary for the formylation of the electron-rich pyrrole ring.[5]
-
The electron-withdrawing nitro group at the 3-position is expected to direct the electrophilic formylation to the adjacent C-2 position.
-
The aqueous workup with sodium acetate neutralizes the reaction mixture and hydrolyzes the intermediate iminium salt to the final aldehyde product.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for 3-Nitro-1H-pyrrole-2-carbaldehyde
| Technique | Predicted Features |
| ¹H NMR | Aldehydic proton (CHO): δ 9.5-10.0 ppm (singlet) Pyrrole ring protons: δ 7.0-8.0 ppm (multiplets) NH proton: δ 11.0-13.0 ppm (broad singlet)[8][9] |
| ¹³C NMR | Carbonyl carbon (C=O): δ 175-185 ppm Pyrrole ring carbons: δ 110-140 ppm Carbon bearing the nitro group (C-NO₂): Shifted downfield.[10][11] |
| IR (Infrared) Spectroscopy | N-H stretch: ~3300 cm⁻¹ (broad) C=O stretch (aldehyde): ~1650-1680 cm⁻¹ N-O stretch (nitro group): ~1500-1550 cm⁻¹ (asymmetric) and ~1300-1350 cm⁻¹ (symmetric)[12][13][14] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 140. Fragmentation may involve loss of NO₂, CHO, and HCN.[15] |
Reactivity Profile
The reactivity of 3-Nitro-1H-pyrrole-2-carbaldehyde is dictated by its three key functional components: the pyrrole ring, the nitro group, and the aldehyde group.
-
Pyrrole Ring: The pyrrole ring is susceptible to further electrophilic substitution, although the presence of the electron-withdrawing nitro and aldehyde groups will deactivate the ring compared to unsubstituted pyrrole. The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.
-
Nitro Group: The nitro group is a strong electron-withdrawing group and can participate in reduction reactions to form an amino group, which can then be further functionalized.
-
Aldehyde Group: The aldehyde group is a versatile functional handle for a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions (e.g., with amines to form imines, or with active methylene compounds in Knoevenagel or Wittig-type reactions).
Potential Applications in Drug Discovery
While specific biological studies on 3-Nitro-1H-pyrrole-2-carbaldehyde are limited in the public domain, the broader class of nitropyrrole derivatives has shown significant promise in medicinal chemistry.[1][16][17]
Antimicrobial and Antiparasitic Activity
Nitroaromatic compounds are known for their antimicrobial properties, often acting as prodrugs that are activated by microbial nitroreductases to generate cytotoxic reactive species.[17] Derivatives of 2-nitropyrrole have been synthesized and evaluated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[8][16] Some of these compounds have shown promising activity against the intracellular amastigote form of the parasite.[16] The presence of the nitro group in 3-Nitro-1H-pyrrole-2-carbaldehyde suggests its potential as a lead structure for the development of new antimicrobial and antiparasitic agents.
Anticancer Activity
The pyrrole scaffold is present in numerous anticancer agents.[18] Nitropyrrolin natural products have demonstrated cytotoxic activity against human colon carcinoma cell lines.[1] The aldehyde functionality in 3-Nitro-1H-pyrrole-2-carbaldehyde provides a convenient point for modification to generate a library of derivatives for screening against various cancer cell lines.
Caption: Proposed mechanism of action for nitropyrrole derivatives as antimicrobial agents.
Conclusion
3-Nitro-1H-pyrrole-2-carbaldehyde is a synthetically accessible and versatile heterocyclic compound with significant potential in drug discovery and development. Its trifunctional nature provides a rich platform for chemical modification and the generation of diverse molecular libraries. Based on the established biological activities of related nitropyrrole compounds, further investigation into the antimicrobial, antiparasitic, and anticancer properties of 3-Nitro-1H-pyrrole-2-carbaldehyde and its derivatives is warranted. This technical guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical entity.
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